molecular formula C16H8ClNO2 B14319630 6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 9-chloro- CAS No. 111222-22-1

6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 9-chloro-

Cat. No.: B14319630
CAS No.: 111222-22-1
M. Wt: 281.69 g/mol
InChI Key: NRWHMSGPVQYEHG-UHFFFAOYSA-N
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Description

6H-1Benzopyrano[4,3-b]quinolin-6-one, 9-chloro- is a heterocyclic compound that combines the structural features of benzopyran and quinoline This compound is known for its potential biological activities, particularly in the field of medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-1Benzopyrano[4,3-b]quinolin-6-one, 9-chloro- typically involves the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines. This reaction can be facilitated using different methods:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be scaled up for industrial applications. The choice of method depends on factors such as cost, efficiency, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

6H-1Benzopyrano[4,3-b]quinolin-6-one, 9-chloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the quinoline or benzopyran moieties.

    Substitution: The chloro group at the 9th position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinolinone derivatives, while substitution reactions can yield various functionalized compounds.

Scientific Research Applications

6H-1Benzopyrano[4,3-b]quinolin-6-one, 9-chloro- has several scientific research applications:

Mechanism of Action

The mechanism by which 6H-1Benzopyrano[4,3-b]quinolin-6-one, 9-chloro- exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

6H-1Benzopyrano[4,3-b]quinolin-6-one, 9-chloro- can be compared with other similar compounds:

The uniqueness of 6H-1

Properties

CAS No.

111222-22-1

Molecular Formula

C16H8ClNO2

Molecular Weight

281.69 g/mol

IUPAC Name

9-chlorochromeno[4,3-b]quinolin-6-one

InChI

InChI=1S/C16H8ClNO2/c17-10-5-6-13-9(7-10)8-12-15(18-13)11-3-1-2-4-14(11)20-16(12)19/h1-8H

InChI Key

NRWHMSGPVQYEHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C4C=C(C=CC4=N3)Cl)C(=O)O2

Origin of Product

United States

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